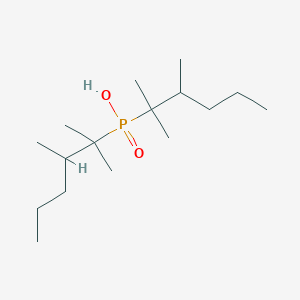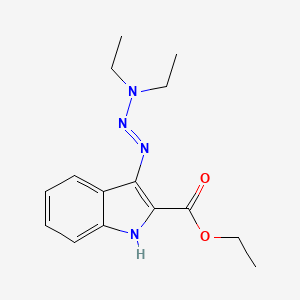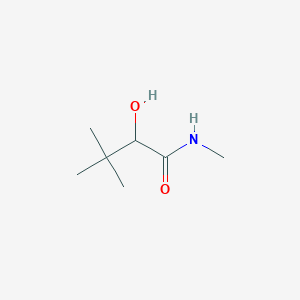
Bis(2,3-dimethylhexan-2-yl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dimethylhexan-2-yl)phosphinic acid is an organophosphorus compound characterized by the presence of two 2,3-dimethylhexan-2-yl groups attached to a phosphinic acid moiety. This compound is part of a broader class of phosphinic acids, which are known for their versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dimethylhexan-2-yl)phosphinic acid typically involves the reaction of 2,3-dimethylhexan-2-yl chloride with a suitable phosphorus source, such as phosphorus trichloride or phosphorus oxychloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The resulting intermediate is then hydrolyzed to yield the final phosphinic acid product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dimethylhexan-2-yl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphates.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The hydrogen atoms on the phosphorus can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Phosphonic acids and phosphates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Bis(2,3-dimethylhexan-2-yl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of bis(2,3-dimethylhexan-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with metabolic pathways by inhibiting key enzymes involved in the synthesis or degradation of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound with similar applications in solvent extraction and coordination chemistry.
Bis(trimethylpentyl)phosphinic acid: Known for its use in separation processes and as a ligand in coordination chemistry.
Uniqueness
Bis(2,3-dimethylhexan-2-yl)phosphinic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its branched alkyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in applications requiring selective binding and reactivity .
Properties
CAS No. |
88528-06-7 |
|---|---|
Molecular Formula |
C16H35O2P |
Molecular Weight |
290.42 g/mol |
IUPAC Name |
bis(2,3-dimethylhexan-2-yl)phosphinic acid |
InChI |
InChI=1S/C16H35O2P/c1-9-11-13(3)15(5,6)19(17,18)16(7,8)14(4)12-10-2/h13-14H,9-12H2,1-8H3,(H,17,18) |
InChI Key |
AZZXJZJPZRBHAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)(C)P(=O)(C(C)(C)C(C)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)




![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)



![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
